2-butyldodecanoic acid
Description
Properties
CAS No. |
25354-95-4 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.4 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Butyldodecanoic Acid
Established Synthetic Routes for Branched Dodecanoic Acids
The synthesis of α-branched carboxylic acids like 2-butyldodecanoic acid relies on well-established organic chemistry principles that allow for the precise construction of the carbon skeleton.
Alkylation Approaches to 2-Substituted Carboxylic Acids
A primary strategy for synthesizing 2-substituted carboxylic acids involves the alkylation of a stabilized carbanion (enolate) adjacent to a carboxyl group or its synthetic equivalent. This approach builds the carbon framework by forming a new carbon-carbon bond at the α-position (the C2 position).
One of the most classic and reliable methods is the malonic ester synthesis . This procedure uses diethyl malonate as the starting material. The α-protons of diethyl malonate are acidic and can be removed by a moderately strong base (e.g., sodium ethoxide) to form a stable enolate. This enolate can then be alkylated via an SN2 reaction with a suitable alkyl halide. For 2-butyldodecanoic acid, this can be achieved in a stepwise manner:
Alkylation with a 1-halodecane (e.g., 1-bromodecane).
A second deprotonation and subsequent alkylation with a 1-halobutane (e.g., 1-bromobutane).
The resulting disubstituted malonic ester is then subjected to acidic hydrolysis, which converts the two ester groups into carboxylic acids and is followed by decarboxylation upon heating to yield the final product, 2-butyldodecanoic acid.
An alternative is the direct alkylation of a dodecanoate (B1226587) ester enolate . In this method, an ester of dodecanoic acid (e.g., methyl dodecanoate) is treated with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures. This selectively removes a proton from the α-carbon, forming a reactive enolate. The subsequent addition of a butyl halide introduces the butyl group at the C2 position. The final step is the hydrolysis of the ester to yield the carboxylic acid. This method is more direct but requires careful control of reaction conditions to avoid side reactions. tandfonline.com
Table 1: Comparison of Alkylation Approaches
| Method | Starting Material | Key Reagents | Intermediate | Final Step | Advantages |
| Malonic Ester Synthesis | Diethyl malonate | Sodium ethoxide, 1-Bromodecane, 1-Bromobutane (B133212) | Dialkylated malonic ester | Hydrolysis & Decarboxylation | Reliable, uses moderate bases. |
| Direct Ester Alkylation | Methyl dodecanoate | Lithium diisopropylamide (LDA), 1-Bromobutane | α-alkylated ester | Hydrolysis | More direct, fewer steps. |
Esterification and Hydrolysis Pathways in 2-Butyldodecanoic Acid Synthesis
Fischer-Speier Esterification is a common method for preparing the ester intermediates needed for the synthetic routes described above. masterorganicchemistry.comchemguide.co.uk This reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com
Once the desired carbon skeleton has been assembled in the form of an ester (e.g., methyl 2-butyldodecanoate), the final step is hydrolysis to liberate the free carboxylic acid. libretexts.org This transformation can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis : This is the reverse of the Fischer esterification. The ester is heated with a large excess of water and a strong acid catalyst. masterorganicchemistry.comlibretexts.org This process is also reversible.
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process where the ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org The reaction produces an alcohol and the carboxylate salt of the acid. A subsequent acidification step is required to protonate the carboxylate salt and yield the final 2-butyldodecanoic acid. Saponification is often preferred for its high yield and irreversibility. libretexts.org
Stereoselective Synthesis of 2-Butyldodecanoic Acid Isomers
The C2 carbon of 2-butyldodecanoic acid is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers (R- and S-isomers). For many research and biological applications, obtaining a single enantiomer is crucial. Stereoselective synthesis methods are employed to achieve this.
A powerful strategy for asymmetric alkylation involves the use of chiral auxiliaries . These are enantiomerically pure compounds that are temporarily attached to the substrate to direct a subsequent reaction to occur from a specific direction. One of the most well-known methods is the Evans' oxazolidinone auxiliary approach. tandfonline.com
The synthesis proceeds as follows:
An enantiomerically pure oxazolidinone auxiliary is acylated with dodecanoyl chloride to form an N-acyloxazolidinone.
Treatment with a base like LDA forms a specific enolate geometry, which is stabilized by chelation with the lithium ion.
The bulky group on the chiral auxiliary physically blocks one face of the enolate, forcing the incoming alkylating agent (e.g., 1-bromobutane) to approach from the opposite, less hindered face. tandfonline.com
This directed attack results in the formation of one diastereomer in high preference over the other.
Finally, the chiral auxiliary is cleaved, typically through hydrolysis with lithium hydroperoxide (LiOH/H₂O₂), to release the enantiomerically enriched 2-butyldodecanoic acid and recover the auxiliary. tandfonline.com This method allows for the synthesis of either the (R) or (S) enantiomer by selecting the appropriate chiral auxiliary.
Derivatization Strategies for 2-Butyldodecanoic Acid
The carboxylic acid functional group is a versatile handle for further chemical modifications. Derivatization is often performed to change the physical properties of the molecule or to prepare it for coupling with other molecules for specific research purposes.
Synthesis of Esters and Amides of 2-Butyldodecanoic Acid for Research Purposes
Esters and amides are among the most common derivatives of carboxylic acids, often synthesized to create probes, labeled compounds, or molecules with altered biological activity for research studies.
Ester Synthesis: The most direct method to convert 2-butyldodecanoic acid into an ester is the Fischer esterification , as described previously. masterorganicchemistry.comchemguide.co.uk Reacting 2-butyldodecanoic acid with a desired alcohol (e.g., methanol, ethanol) under acidic catalysis yields the corresponding methyl or ethyl ester. youtube.com This is a robust method suitable for producing a wide range of simple alkyl esters.
Amide Synthesis: Amide bond formation is a cornerstone of chemical and biological research. nih.gov Amides of 2-butyldodecanoic acid can be prepared by reacting it with a primary or secondary amine. masterorganicchemistry.com
Direct Thermal Amidation : Heating 2-butyldodecanoic acid with an amine can directly form an amide by driving off water. However, this often requires harsh conditions.
Coupling Reagent-Mediated Amidation : The most common laboratory method involves activating the carboxylic acid with a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine to form the amide bond under mild conditions, with the coupling agent being converted into a soluble urea (B33335) byproduct. This method is highly efficient and prevents the racemization of chiral centers.
Table 2: Common Derivatization Reactions of 2-Butyldodecanoic Acid
| Derivative | Reagents | Reaction Name/Type | Purpose |
| Methyl Ester | Methanol (CH₃OH), H₂SO₄ (cat.) | Fischer Esterification | Increase volatility for GC analysis, modify solubility. |
| Ethyl Ester | Ethanol (C₂H₅OH), H₂SO₄ (cat.) | Fischer Esterification | Modify polarity and biological activity. |
| Primary Amide | Ammonia (NH₃), Heat or Coupling Agent | Amidation | Create building blocks for further synthesis. |
| N-Substituted Amide | Primary/Secondary Amine (R-NH₂), EDC | Amidation via Coupling Agent | Link to peptides, probes, or other molecules. |
Functionalization Reactions at the Carboxylic Acid Moiety
Beyond ester and amide formation, the carboxylic acid group can undergo several other important transformations.
Reduction to an Alcohol: The carboxyl group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. Treatment of 2-butyldodecanoic acid with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup, yields 2-butyl-1-dodecanol. This reaction provides access to the corresponding fatty alcohol derivative.
Conversion to an Acid Chloride: For enhanced reactivity, 2-butyldodecanoic acid can be converted to its corresponding acid chloride, 2-butyldodecanoyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive electrophile that can readily react with a wide range of nucleophiles (alcohols, amines, etc.) to form esters and amides under much milder conditions than direct methods and without the need for a catalyst.
Decarboxylative Functionalization: Modern synthetic methods have been developed that use the carboxylic acid group as a handle for replacement with other functional groups. nih.govacs.org These reactions, often mediated by photoredox or transition-metal catalysis, can lead to decarboxylative alkylation, arylation, or amination. princeton.edu While more complex, these advanced strategies significantly expand the synthetic utility of carboxylic acids like 2-butyldodecanoic acid, allowing the carboxyl group to be replaced with a different chemical moiety entirely. semanticscholar.org
Modifications of the Alkyl Chain in 2-Butyldodecanoic Acid Derivatives
Once synthesized, derivatives of 2-butyldodecanoic acid, particularly its esters, can undergo further chemical modifications to alter the alkyl chains. These transformations allow for the introduction of new functional groups or changes in the carbon skeleton.
One significant transformation is the reduction of the ester functional group. Using a powerful reducing agent like lithium aluminum hydride (LAH), ethyl 2-butyldodecanoate can be reduced to the corresponding primary alcohol, 2-butyl-1-dodecanol. msu.edu This alcohol serves as a versatile intermediate for further reactions. For instance, it can be oxidized under controlled conditions to form the corresponding aldehyde or further to re-form the carboxylic acid. Alternatively, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate) to enable nucleophilic substitution reactions, allowing for the introduction of functionalities such as azides, cyanides, or thiols.
Modifications are also possible if unsaturation is present in either the butyl or the dodecyl chain. For example, if a synthetic route employed an unsaturated alkyl halide (e.g., 4-bromo-1-butene) in the initial alkylation step, the resulting derivative would contain a terminal double bond. This alkene functionality could then be subjected to a variety of reactions, including:
Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) would saturate the double bond.
Epoxidation: Reaction with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) would form an epoxide.
Hydroboration-Oxidation: This two-step sequence would result in the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol.
These modifications on derivatives highlight the synthetic utility of the 2-butyldodecanoic acid scaffold in creating more complex molecules.
Reaction Kinetics and Mechanistic Studies in 2-Butyldodecanoic Acid Synthesis
Mechanism:
Enolate Formation: The reaction between ethyl dodecanoate and LDA is a fast acid-base reaction. The rate is dependent on the concentration of both the ester and the base. The use of a strong, non-nucleophilic base is crucial to ensure that deprotonation is rapid and complete, minimizing side reactions such as Claisen condensation.
SN2 Alkylation: The subsequent reaction of the enolate with 1-bromobutane is the key carbon-carbon bond-forming step. This step follows second-order kinetics, with the rate being proportional to the concentrations of both the enolate and the alkyl halide.
Rate = k[Enolate][Alkyl Halide]
The mechanism involves a backside attack by the nucleophilic α-carbon of the enolate on the electrophilic carbon of 1-bromobutane, proceeding through a trigonal bipyramidal transition state. The stereochemistry of this step is important, as the reaction creates a new chiral center at the C2 position. Without chiral auxiliaries or catalysts, the reaction typically produces a racemic mixture of (R)- and (S)-2-butyldodecanoic acid.
Several factors influence the rate and efficiency of this synthesis, as detailed in the table below.
Table 2: Factors Influencing Reaction Kinetics in 2-Butyldodecanoic Acid Synthesis
| Factor | Effect on Reaction | Rationale |
| Base Strength | A stronger base (lower pKa of conjugate acid) leads to faster and more complete enolate formation. | Ensures the equilibrium lies far to the side of the enolate, providing a high concentration for the alkylation step. |
| Solvent | Polar aprotic solvents (e.g., THF, DMF) enhance the rate of the SN2 reaction. | These solvents solvate the metal cation (Li⁺) but not the enolate anion, leaving the nucleophile "bare" and more reactive. |
| Leaving Group | A better leaving group on the alkyl halide (I > Br > Cl) increases the reaction rate. | A weaker conjugate base is a better leaving group, stabilizing the transition state of the SN2 reaction. |
| Temperature | Low temperatures (-78 °C) are used for enolate formation to prevent side reactions. The alkylation step may be allowed to warm slowly. | Controls reactivity and selectivity. Low temperatures disfavor side reactions like self-condensation. |
Purification and Isolation Techniques for Synthetic 2-Butyldodecanoic Acid
Following the hydrolysis of the ester, the crude product mixture contains 2-butyldodecanoic acid, unreacted starting materials, and reaction byproducts. A multi-step purification process is necessary to isolate the target compound with high purity.
Acid-Base Extraction: This is the primary and most effective purification step. The crude reaction mixture is dissolved in an organic solvent (e.g., diethyl ether). This solution is then washed with an aqueous base, such as sodium bicarbonate or sodium hydroxide. The 2-butyldodecanoic acid is deprotonated to form its water-soluble sodium salt (sodium 2-butyldodecanoate) and partitions into the aqueous layer. Neutral organic impurities, such as unreacted 1-bromobutane and any alcohol from hydrolysis, remain in the organic layer, which is then discarded. The aqueous layer is subsequently re-acidified with a strong acid like hydrochloric acid, which protonates the carboxylate salt, causing the pure 2-butyldodecanoic acid to precipitate out or be extracted back into a fresh organic solvent.
Column Chromatography: If neutral impurities with similar polarity to the product are present, or if separation from other acidic byproducts is required, silica (B1680970) gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is used to elute the components. The carboxylic acid, being polar, will typically have a lower retention factor (Rf) than nonpolar impurities.
Vacuum Distillation: Due to its relatively high molecular weight and boiling point, 2-butyldodecanoic acid can be effectively purified by vacuum distillation. vulcanchem.com Performing the distillation under reduced pressure lowers the boiling point, preventing thermal decomposition that might occur at atmospheric pressure. This technique is excellent for removing non-volatile impurities or separating components with sufficiently different boiling points.
Table 3: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Acid-Base Extraction | Difference in acidity | Highly effective for separating acids from neutral/basic compounds; scalable. | Only separates based on acidic properties; emulsions can form. |
| Column Chromatography | Differential adsorption based on polarity | High resolution for complex mixtures; can separate compounds with similar properties. | Can be slow and require large solvent volumes; not ideal for large-scale purification. |
| Vacuum Distillation | Difference in boiling points under reduced pressure | Excellent for removing non-volatile impurities; good for thermally sensitive compounds. vulcanchem.com | Requires specialized equipment; only effective if components have different boiling points. |
Advanced Analytical Characterization of 2 Butyldodecanoic Acid
Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like 2-butyldodecanoic acid. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the assignment of protons.
¹H NMR Spectroscopy: In the proton NMR spectrum of 2-butyldodecanoic acid, distinct signals are expected for the protons in different chemical environments. The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet far downfield, in the 10-12 ppm range. nih.gov The proton on the alpha-carbon (the carbon bearing the butyl group and the carboxyl group) would be found in the 2.0-2.5 ppm region. The protons of the long alkyl chains of both the dodecanoic backbone and the butyl substituent would appear in the upfield region, typically between 0.8 and 1.6 ppm. docbrown.infooregonstate.edu The terminal methyl groups of the main chain and the butyl group would each present a triplet at approximately 0.9 ppm. docbrown.info
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information about the carbon framework. The carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic chemical shift in the range of 170-185 ppm. libretexts.org The alpha-carbon, being attached to the electron-withdrawing carboxyl group, would also be significantly downfield. The carbons of the methylene (B1212753) groups in the long alkyl chains would produce a cluster of signals in the 20-40 ppm range, while the terminal methyl carbons would be the most shielded, appearing at around 14 ppm. docbrown.info
Predicted NMR Data for 2-Butyldodecanoic Acid
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| COOH | 10.0 - 12.0 | 170 - 185 |
| CH-(COOH) | 2.0 - 2.5 | 40 - 50 |
| CH₂ (chain) | 1.2 - 1.6 | 20 - 40 |
| CH₃ (terminal) | 0.8 - 1.0 | ~14 |
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule through their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of 2-butyldodecanoic acid is dominated by the absorptions of the carboxylic acid group. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. researchgate.netlibretexts.org Superimposed on this broad band are the C-H stretching vibrations of the alkyl chains, typically appearing between 2850 and 3000 cm⁻¹. specac.com A strong, sharp absorption corresponding to the carbonyl (C=O) stretching vibration is expected around 1710 cm⁻¹. researchgate.net Additionally, C-O stretching and O-H bending vibrations can be observed in the fingerprint region, between 1440 and 910 cm⁻¹. docbrown.info
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-H stretching and bending modes of the alkyl chains are typically strong in the Raman spectrum. The C=C stretching vibration, if any unsaturation were present, would give a strong Raman signal around 1655 cm⁻¹, though for the saturated 2-butyldodecanoic acid, this would be absent. nih.govspectroscopyonline.com The region around 1444 cm⁻¹ is characteristic of CH₂ scissoring deformations. spectroscopyonline.com
Expected Vibrational Bands for 2-Butyldodecanoic Acid
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch (H-bonded) | 2500-3300 | Weak | Strong, Broad (IR) |
| C-H stretch (alkyl) | 2850-3000 | 2850-3000 | Strong |
| C=O stretch | 1700-1725 | ~1700 | Strong (IR) |
| CH₂ bend/scissor | ~1465 | ~1444 | Medium |
| C-O stretch | 1210-1320 | Weak | Medium (IR) |
| O-H bend | 910-950 | Weak | Medium, Broad (IR) |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For 2-butyldodecanoic acid, MS provides the molecular weight and valuable structural information through the analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) for 2-butyldodecanoic acid would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, for long-chain carboxylic acids, the molecular ion peak can be weak or absent in electron ionization (EI) mass spectra. docbrown.info
Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org A characteristic fragmentation for many carboxylic acids is the McLafferty rearrangement, which, for a sufficiently long chain, would produce a prominent ion at m/z 60. docbrown.info Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is also a common fragmentation pathway. For 2-butyldodecanoic acid, this could lead to the loss of the butyl group or the longer alkyl chain.
Predicted Mass Spectrometry Fragments for 2-Butyldodecanoic Acid
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 256 | [C₁₆H₃₂O₂]⁺ | Molecular Ion (M⁺) |
| 239 | [M - OH]⁺ | Loss of hydroxyl radical |
| 211 | [M - COOH]⁺ | Loss of carboxyl group |
| 199 | [M - C₄H₉]⁺ | Alpha-cleavage, loss of butyl radical |
| 60 | [C₂H₄O₂]⁺ | McLafferty Rearrangement |
Chromatographic Separation Methods
Chromatography is indispensable for separating 2-butyldodecanoic acid from complex mixtures, assessing its purity, and enabling its identification and quantification, often in tandem with mass spectrometry.
Gas chromatography-mass spectrometry (GC-MS) is a gold standard for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, derivatization is typically required before GC-MS analysis. nih.gov This process converts the polar carboxylic acid group into a less polar and more volatile ester, such as a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester. nih.govresearchgate.net
Once derivatized, 2-butyldodecanoic acid can be separated from other components on a GC column, typically a non-polar or medium-polarity capillary column. The retention time in the GC provides one level of identification, while the mass spectrometer provides definitive structural information based on the fragmentation pattern of the derivatized molecule. This technique is highly effective for determining the purity of a 2-butyldodecanoic acid sample and for identifying it in mixtures with other fatty acids. nih.gov
Liquid chromatography (LC) is a versatile separation technique that is particularly well-suited for non-volatile or thermally labile compounds like fatty acids. creative-proteomics.com When coupled with advanced mass spectrometry detectors such as tandem mass spectrometry (LC-MS/MS) or time-of-flight mass spectrometry (LC-TOF-MS), it provides a highly sensitive and selective analytical platform. mdpi.com
Reversed-phase LC is commonly employed for the separation of fatty acids, where separation is based on their hydrophobicity. jsbms.jp While derivatization is not always necessary for LC-MS, it can be used to improve ionization efficiency and, therefore, sensitivity. mdpi.com Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used for this purpose. chemguide.co.uk
LC-MS/MS provides enhanced selectivity and sensitivity through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. This is particularly useful for quantifying low levels of 2-butyldodecanoic acid in complex biological matrices. researchgate.net
LC-TOF-MS offers high mass resolution and accuracy, allowing for the determination of the elemental composition of the analyte and the confident identification of unknown compounds. nih.gov This is especially valuable in untargeted metabolomics studies where the goal is to identify and quantify a wide range of fatty acids, including branched-chain isomers like 2-butyldodecanoic acid. researchgate.net
Ion Chromatography (IC) for Impurity Profiling of Organic Acids
The detection and quantification of organic acid impurities in 2-butyldodecanoic acid are critical for quality control in various applications. While traditional techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be used, they often present challenges for small, polar organic acids that may be present as impurities. chromatographytoday.com These challenges include difficult retention on reversed-phase LC columns and the need for derivatization in GC analysis. chromatographytoday.comchromatographytoday.com Ion chromatography (IC) with suppressed conductivity detection offers a powerful alternative for analyzing these impurities without the need for derivatization. chromatographytoday.com
When coupled with mass spectrometry (IC-MS), the technique provides not only quantification but also peak purity information and absolute identification of impurities. chromatographytoday.comchromatographytoday.com This is particularly valuable for resolving co-eluting analytes. chromatographytoday.com The separation in IC is achieved through the ion-exchange of the negatively charged acidic groups with the stationary phase. chromatographytoday.com
A hypothetical impurity profile of a 2-butyldodecanoic acid sample, as determined by IC-MS, could include various short-chain organic acids that might arise from synthesis byproducts or degradation. The following table illustrates potential impurities and their hypothetical retention times and detection limits.
| Potential Impurity | Chemical Formula | Hypothetical Retention Time (min) | Limit of Quantification (LOQ) (ppb) |
| Formic Acid | CH₂O₂ | 4.2 | 1 |
| Acetic Acid | C₂H₄O₂ | 5.1 | 1 |
| Propionic Acid | C₃H₆O₂ | 6.5 | 1 |
| Butyric Acid | C₄H₈O₂ | 8.3 | 5 |
| Valeric Acid | C₅H₁₀O₂ | 10.1 | 5 |
| Caproic Acid | C₆H₁₂O₂ | 12.4 | 5 |
This table is illustrative and based on typical performance of IC-MS for organic acid analysis. researchgate.netnih.gov
Chemometric Approaches in 2-Butyldodecanoic Acid Analytical Data Processing
The large datasets generated from advanced analytical techniques used in the analysis of 2-butyldodecanoic acid can be effectively processed and interpreted using chemometric methods. nih.gov Chemometrics employs mathematical and statistical approaches to extract meaningful information from chemical data. nih.gov Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are particularly useful. nih.govnih.gov
PCA can be applied to chromatographic or spectroscopic data to identify patterns and relationships between samples, potentially classifying them based on their origin or purity. nih.gov For instance, PCA could differentiate batches of 2-butyldodecanoic acid based on subtle variations in their impurity profiles. nih.gov PLS, a regression method, can be used to build predictive models, for example, correlating spectral data with the concentration of 2-butyldodecanoic acid or its impurities. nih.gov These methods are powerful for managing and interpreting large analytical datasets. nih.gov
To illustrate how data might be structured for chemometric analysis, consider a dataset where multiple samples of 2-butyldodecanoic acid are analyzed, and the peak areas of several identified impurities are recorded.
| Sample ID | Impurity 1 (Peak Area) | Impurity 2 (Peak Area) | Impurity 3 (Peak Area) | Impurity 4 (Peak Area) |
| Batch A-1 | 1054 | 345 | 876 | 234 |
| Batch A-2 | 1062 | 351 | 881 | 239 |
| Batch B-1 | 987 | 412 | 798 | 311 |
| Batch B-2 | 995 | 418 | 805 | 315 |
| Batch C-1 | 1132 | 321 | 912 | 210 |
| Batch C-2 | 1128 | 319 | 908 | 212 |
This is a conceptual data table to demonstrate the input for chemometric analysis.
Quantitative Determination Methodologies for 2-Butyldodecanoic Acid in Complex Matrices
Accurately quantifying 2-butyldodecanoic acid in complex matrices, such as biological fluids, environmental samples, or industrial formulations, requires robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the premier techniques for this purpose.
For GC-MS analysis, derivatization of the carboxylic acid group of 2-butyldodecanoic acid to a more volatile ester, such as a methyl ester (FAME), is a common and essential step. mdpi.com This improves chromatographic performance and allows for sensitive detection. The use of a nonpolar capillary column in GC-MS can be effective for separating fatty acid methyl esters. nih.gov
LC-MS, particularly with electrospray ionization (ESI) in negative ion mode, can directly analyze 2-butyldodecanoic acid without derivatization. researchgate.net This simplifies sample preparation and avoids potential artifacts from the derivatization process. Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable separation technique for polar analytes that are not well-retained in reversed-phase chromatography. mdpi.com
The choice of method depends on the specific matrix and the required sensitivity. The following table summarizes the hypothetical performance characteristics of these quantitative methodologies for 2-butyldodecanoic acid.
| Analytical Technique | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| GC-MS | Derivatization to FAME | Low ng/mL | Mid ng/mL | High chromatographic resolution, extensive spectral libraries. |
| LC-MS (ESI) | Direct injection (after extraction) | Sub ng/mL | Low ng/mL | No derivatization required, suitable for thermally labile compounds. omicsonline.org |
| IC-MS | Direct injection (after dilution/extraction) | Low ppb | Mid ppb | Excellent for polar impurities, no derivatization needed. chromatographytoday.commetrohm.com |
This table presents expected performance characteristics for the quantitative analysis of a fatty acid like 2-butyldodecanoic acid.
Biochemical Roles and Enzymatic Interactions of 2 Butyldodecanoic Acid
Investigation of 2-Butyldodecanoic Acid in Metabolic Pathways (In Vitro/Theoretical)
While direct in vitro studies on the complete metabolic pathway of 2-butyldodecanoic acid are not extensively documented, its metabolic fate can be inferred from studies on structurally similar 2-alkyl-substituted fatty acids and the established principles of fatty acid catabolism.
The presence of the butyl group at the C-2 position prevents the enzymatic machinery of β-oxidation from acting on the carboxyl end of 2-butyldodecanoic acid. nih.gov In such cases, ω-oxidation serves as a crucial alternative pathway. wikipedia.org This process occurs in the smooth endoplasmic reticulum of liver and kidney cells and involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid. nih.gov
The theoretical steps for the metabolism of 2-butyldodecanoic acid are as follows:
ω-Hydroxylation : The process is initiated by cytochrome P450 enzymes, which hydroxylate the ω-carbon to form 2-butyl-12-hydroxydodecanoic acid. wikipedia.org
Oxidation to Aldehyde : The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.
Oxidation to Carboxylic Acid : Subsequently, aldehyde dehydrogenase oxidizes the aldehyde group to a carboxylic acid, yielding a dicarboxylic acid, 2-butyldodecanedioic acid. wikipedia.org
Once this dicarboxylic acid is formed, β-oxidation can proceed from the newly formed carboxyl group at the omega-end. nih.gov This process, occurring in mitochondria and peroxisomes, progressively shortens the carbon chain by removing two-carbon units in the form of acetyl-CoA per cycle. wikipedia.org For 2-butyldodecanedioic acid, this would lead to the formation of shorter-chain dicarboxylic acids. This metabolic sequence is supported by classic studies, such as the work by Weitzel, who reported the excretion of 2-butyladipic acid in dogs after the administration of 2-butylstearic acid, indicating that ω-oxidation followed by several cycles of β-oxidation is the primary metabolic route for α-substituted long-chain fatty acids. nih.gov
Table 1: Theoretical Metabolic Pathway of 2-Butyldodecanoic Acid
| Step | Pathway | Location | Key Enzymes | Intermediate/Product |
|---|---|---|---|---|
| 1 | ω-Oxidation | Endoplasmic Reticulum | Cytochrome P450 Monooxygenase | 2-Butyl-12-hydroxydodecanoic acid |
| 2 | ω-Oxidation | Endoplasmic Reticulum | Alcohol Dehydrogenase | 2-Butyl-12-oxododecanoic acid |
| 3 | ω-Oxidation | Endoplasmic Reticulum | Aldehyde Dehydrogenase | 2-Butyldodecanedioic acid |
| 4 | β-Oxidation | Mitochondria/Peroxisomes | Acyl-CoA Dehydrogenases, etc. | Shorter-chain dicarboxylic acids (e.g., 2-butyladipic acid) + Acetyl-CoA |
The biotransformation of branched-chain fatty acids is a specialized process. Fatty acids with substitutions at odd-numbered carbons (like the β-carbon) often undergo α-oxidation in peroxisomes to remove the branch before β-oxidation can occur. wikipedia.orgbyjus.com However, for α-substituted fatty acids like 2-butyldodecanoic acid, this pathway is not the primary route. Instead, the key biotransformation is the aforementioned ω-oxidation, which bypasses the alpha-carbon blockage. nih.gov
Peroxisomes play a role in the metabolism of very long-chain and some branched-chain fatty acids. nih.govlibretexts.org It is plausible that after initial ω-oxidation, the resulting dicarboxylic acid undergoes chain-shortening via β-oxidation within the peroxisomes until it reaches a medium-chain length, after which it is transported to the mitochondria for complete oxidation. researchgate.net
Enzyme-Substrate Interactions of 2-Butyldodecanoic Acid
The metabolism of 2-butyldodecanoic acid is dependent on its interaction with several families of metabolic enzymes. These interactions are critical for both its detoxification (Phase I) and conjugation for excretion (Phase II).
Cytochrome P450 (CYP) enzymes are fundamental to the Phase I metabolism of a vast number of xenobiotics, including fatty acids. nih.gov The initial and rate-limiting step of ω-oxidation is catalyzed by members of the CYP4 family of enzymes (e.g., CYP4A and CYP4F subfamilies). wikipedia.org These enzymes act as monooxygenases, inserting an oxygen atom into the terminal methyl group of the fatty acid chain. mdpi.com Therefore, 2-butyldodecanoic acid is a theoretical substrate for these CYP4 isoforms. The interaction involves the binding of the fatty acid to the active site of the enzyme, followed by an electron transfer process that facilitates the hydroxylation reaction. nih.gov
UDP-glucuronosyltransferases (UGTs) are key Phase II enzymes that catalyze the conjugation of glucuronic acid to a substrate, thereby increasing its water solubility and facilitating its excretion. nih.gov Carboxylic acids are known substrates for UGT enzymes, particularly isoforms in the UGT1A and UGT2B families. nih.gov The carboxyl group of 2-butyldodecanoic acid, or its dicarboxylic acid metabolites, represents a potential site for glucuronidation. xenotech.com This reaction would form an acyl glucuronide, a highly water-soluble conjugate that can be readily eliminated in urine or bile. While specific in vitro studies confirming this interaction for 2-butyldodecanoic acid are lacking, it represents a highly probable metabolic conjugation pathway based on the compound's chemical structure.
Table 2: Potential Phase II Conjugation of 2-Butyldodecanoic Acid
| Enzyme Family | Reaction Type | Substrate Functional Group | Potential Product |
|---|---|---|---|
| UGT | Glucuronidation | Carboxylic Acid (-COOH) | 2-Butyldodecanoyl-glucuronide |
Glutathione (B108866) S-Transferases (GSTs) are another major family of Phase II detoxification enzymes. nih.gov They primarily catalyze the conjugation of reduced glutathione (GSH) to electrophilic compounds. nih.gov Direct conjugation of an unmodified fatty acid like 2-butyldodecanoic acid by GSTs is unlikely. However, GSTs could play an indirect role in its metabolism. If the oxidative metabolism of 2-butyldodecanoic acid by CYP enzymes were to generate reactive, electrophilic intermediates, GSTs would be crucial for detoxifying these species by conjugating them with GSH, preventing potential cellular damage. nih.govresearchgate.net This involvement remains theoretical without evidence of the formation of such reactive metabolites.
Role of 2-Butyldodecanoic Acid as a Substrate or Product in Biochemical Models
There is no available research that explicitly identifies 2-butyldodecanoic acid as a natural substrate or product within established biochemical models or pathways. Its synthetic nature means it is not a typically encountered metabolite in standard metabolic charts.
In theoretical models, a branched-chain fatty acid like 2-butyldodecanoic acid could potentially serve as a substrate for certain classes of enzymes, though this is speculative. For instance, it might be recognized by acyl-CoA synthetases to be activated to its corresponding CoA thioester, a prerequisite for many metabolic fates of fatty acids. However, the alpha-butyl substitution likely presents a steric hindrance for the enzymes of the conventional β-oxidation pathway.
Table 1: Hypothetical Enzyme Interactions with 2-Butyldodecanoic Acid
| Enzyme Class | Potential Interaction (Hypothetical) | Expected Product (Hypothetical) |
| Acyl-CoA Synthetase | Activation via thioesterification with Coenzyme A. | 2-butyldodecanoyl-CoA |
| Cytochrome P450 (ω-oxidation) | Hydroxylation at the terminal methyl group. | 12-hydroxy-2-butyldodecanoic acid |
| Peroxisomal Enzymes (α-oxidation) | Removal of a single carbon from the carboxyl end. | Undecanoic acid derivative |
It is important to reiterate that the interactions listed in the table are purely hypothetical and are not supported by direct experimental evidence for 2-butyldodecanoic acid.
Mechanisms of Biochemical Transformations of 2-Butyldodecanoic Acid and Related Structures
The mechanisms for the biochemical transformation of 2-butyldodecanoic acid have not been elucidated. However, considering the metabolism of other branched-chain fatty acids, several pathways could theoretically be involved.
α-Oxidation: This pathway is utilized for fatty acids that have a methyl group at the β-carbon, which blocks β-oxidation. byjus.com Since 2-butyldodecanoic acid has a butyl group at the α-position, it is conceivable that a modified form of α-oxidation could occur in peroxisomes to remove the carboxyl group, allowing for further degradation of the remaining carbon chain. microbenotes.comwikipedia.org The process typically involves hydroxylation at the α-carbon, followed by decarboxylation. ourbiochemistry.com
ω-Oxidation: This alternative pathway involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid. byjus.com This process occurs in the endoplasmic reticulum and is catalyzed by cytochrome P450 enzymes. byjus.com The initial hydroxylation is followed by further oxidation to an aldehyde and then to a dicarboxylic acid. byjus.comyoutube.com This dicarboxylic acid could then potentially undergo β-oxidation from the ω-end. nih.gov
β-Oxidation (Sterically Hindered): Standard β-oxidation is unlikely to proceed efficiently due to the bulky butyl group at the α-carbon, which would interfere with the binding and catalytic activity of the enzymes in the pathway, such as acyl-CoA dehydrogenase. libretexts.org The presence of a substituent at the α-carbon can hinder the formation of the double bond between the α and β carbons, a critical step in β-oxidation. nih.gov
Table 2: Potential Metabolic Pathways for Branched-Chain Fatty Acids
| Metabolic Pathway | Cellular Location | Key Enzymes (General) | Relevance to 2-Butyldodecanoic Acid (Hypothetical) |
| α-Oxidation | Peroxisomes | Phytanoyl-CoA Dioxygenase, 2-Hydroxyphytanoyl-CoA Lyase | May be involved due to the α-substitution, potentially allowing for the removal of the carboxyl group and subsequent metabolism. byjus.comwikipedia.org |
| ω-Oxidation | Endoplasmic Reticulum | Cytochrome P450 Mixed-Function Oxidases, Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Could provide an alternative route for degradation by modifying the terminal end of the molecule. byjus.comyoutube.com |
| β-Oxidation | Mitochondria, Peroxisomes | Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase | Likely inhibited due to the steric hindrance caused by the α-butyl group. nih.govlibretexts.org |
Theoretical and Computational Studies of 2 Butyldodecanoic Acid
Molecular Modeling and Simulation of 2-Butyldodecanoic Acid
Molecular modeling and simulation encompass a range of computational techniques used to represent and analyze the behavior of molecules. These methods are invaluable for understanding the dynamic nature of fatty acids and their interactions with their environment.
The flexibility of the sixteen-carbon chain of 2-butyldodecanoic acid, along with the branching at the alpha-carbon, allows it to adopt a multitude of three-dimensional shapes, or conformations. Conformational analysis is the study of the energies associated with these different spatial arrangements. Due to the rotation around its numerous carbon-carbon single bonds, the molecule can exist in various staggered and eclipsed forms. The relative energies of these conformers are influenced by steric hindrance, particularly around the bulky butyl group at the C2 position, and torsional strain. The lowest energy conformations, such as the anti arrangement where the carbon backbone is fully extended, are generally the most stable.
Molecular dynamics (MD) simulations provide a deeper understanding by modeling the atomic motions of the molecule over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how 2-butyldodecanoic acid behaves in different environments, such as in a vacuum, in a solvent, or interacting with a biological membrane. nih.gov For instance, simulations can show how the alkyl chain moves and folds, and how the polar carboxylic acid head group interacts with water molecules. nih.govnih.gov Studies on similar fatty acids have shown that in aqueous environments, the carboxyl group readily forms hydrogen bonds with water, while the hydrophobic tail is shielded from the aqueous phase. nih.gov When interacting with proteins, fatty acids often adopt a "U" shaped structure to fit within hydrophobic binding pockets. youtube.com
Table 1: Key Parameters in Molecular Dynamics Simulations of Fatty Acids
| Parameter | Description | Relevance to 2-Butyldodecanoic Acid |
| Force Field | A set of parameters and equations used to describe the potential energy of the system. | Determines the accuracy of interactions between atoms (e.g., bond stretching, angle bending, van der Waals forces). Common choices include CHARMM, AMBER, or GROMOS. |
| Solvent Model | Representation of the solvent environment (e.g., explicit water molecules or an implicit continuum model). | Crucial for studying behavior in aqueous biological systems, affecting the conformation of the hydrophilic head and hydrophobic tail. |
| Temperature & Pressure | Thermodynamic variables that are controlled during the simulation to mimic specific conditions. | Allows for the study of the molecule's stability and dynamics under physiologically relevant conditions. |
| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Longer simulation times are required to observe slower conformational changes and ensure adequate sampling of the conformational space. |
Understanding how 2-butyldodecanoic acid interacts with other molecules, particularly biological macromolecules like proteins, is crucial for elucidating its potential biological functions. Computational methods such as molecular docking and free energy calculations are used to predict these interactions.
Molecular docking is a technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. mdpi.com For 2-butyldodecanoic acid, docking studies could identify potential binding sites on proteins such as fatty acid binding proteins (FABPs) or nuclear receptors like peroxisome proliferator-activated receptors (PPARs). nih.govmdpi.com These studies have shown that the binding of fatty acids is driven by hydrophobic interactions between the alkyl chain and nonpolar amino acid residues in the protein's binding pocket, as well as electrostatic interactions involving the carboxylate head group. nih.govnih.gov
Predicting the strength of this interaction, or binding affinity, is often accomplished using more computationally intensive methods like free energy perturbation (FEP) or thermodynamic integration (TI). These calculations can provide a quantitative estimate of the binding free energy (ΔG), which indicates the stability of the molecule-protein complex. Computational studies on branched-chain fatty acids have shown they can be high-affinity ligands for certain receptors; for example, the CoA thioesters of branched-chain fatty acids are potent ligands for PPARα. nih.gov The binding affinity is influenced by factors such as chain length, the presence and position of branches, and the degree of unsaturation. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) are commonly used to study systems like 2-butyldodecanoic acid. niscpr.res.innih.gov
These calculations can determine the distribution of electron density within the molecule, highlighting the polar nature of the carboxylic acid group and the nonpolar character of the hydrocarbon tail. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests the molecule is more likely to participate in chemical reactions. researchgate.net
For 2-butyldodecanoic acid, DFT calculations can model the geometry of the carboxyl group, predict its vibrational frequencies (which can be compared with experimental infrared spectra), and calculate its acidity (pKa). niscpr.res.in Such studies on long-chain carboxylic acids have investigated the charge transfer between the carboxylate group and metal ions, which is fundamental to the formation of soaps and interactions in biological systems. nih.gov Furthermore, quantum calculations can elucidate reaction mechanisms, for example, by determining the energy barriers for proton transfer or esterification reactions. researchgate.net
Table 2: Representative Electronic Properties from Quantum Chemical Calculations
| Property | Description | Significance for 2-Butyldodecanoic Acid |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons; indicates regions susceptible to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons; indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions, particularly for the polar carboxyl head group. |
| Electrostatic Potential | A map of the charge distribution on the molecule's surface. | Visualizes electron-rich (negative) and electron-poor (positive) regions, predicting sites for intermolecular interactions. |
Group Contribution Methods for Prediction of Physicochemical Properties (e.g., Surface Tension)
When experimental data is unavailable, the physicochemical properties of a compound can often be estimated using group contribution methods. researchgate.netmdpi.com These methods are based on the principle that a molecule's properties are the sum of contributions from its constituent functional groups. nih.govresearchgate.net To predict a property for 2-butyldodecanoic acid, the molecule is deconstructed into its fundamental groups.
For example, to predict surface tension, a property that influences how the fatty acid behaves at interfaces, one would sum the specific contributions of each group present in the molecule. researchgate.net The structure of 2-butyldodecanoic acid can be broken down into the groups shown in the table below. Each group has a predefined numerical value for its contribution to a specific property, derived from experimental data on a large set of known compounds. These methods are widely used in chemical engineering for process design and can provide reliable estimates for properties like viscosity, boiling point, and heat capacity. researchgate.net
Table 3: Group Contribution Breakdown for 2-Butyldodecanoic Acid
| Group Type | Functional Group | Number in 2-Butyldodecanoic Acid |
| Methyl Group | -CH₃ | 2 |
| Methylene (B1212753) Group | -CH₂- | 11 |
| Methine Group | >CH- | 1 |
| Carboxylic Acid Group | -COOH | 1 |
Quantitative Structure-Activity Relationship (QSAR) Approaches for Branched Fatty Acids (Mechanistic/In Vitro)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. longdom.orgmdpi.com For branched fatty acids, QSAR models can predict their activity in various in vitro assays, such as enzyme inhibition, receptor binding, or cytotoxicity. nih.govnih.gov
The development of a QSAR model involves several steps. First, a set of branched fatty acids with known biological activities is selected. Next, various molecular descriptors are calculated for each molecule. These descriptors are numerical values that encode different aspects of the molecule's structure, such as:
Topological descriptors: Related to the connectivity of atoms (e.g., branching index).
Geometrical descriptors: Related to the 3D shape of the molecule (e.g., molecular surface area).
Physicochemical descriptors: Related to properties like lipophilicity (logP), electronic effects (pKa), and molar refractivity. nih.govmdpi.com
Using statistical methods, a mathematical model is then built that correlates a selection of these descriptors with the observed biological activity. A mechanistic QSAR model goes a step further by using descriptors that have a clear physical interpretation, providing insight into the underlying mechanism of action. nih.gov For example, a QSAR study on the skin corrosivity (B1173158) of fatty acids found that this activity was a function of the molecule's ability to permeate the skin (related to lipophilicity and chain length) and its intrinsic acidity (pKa). nih.gov Such models can be used to predict the activity of new, untested branched fatty acids like 2-butyldodecanoic acid and to guide the design of molecules with desired biological profiles. nih.gov
Table 4: Common Descriptors in QSAR Studies of Fatty Acids
| Descriptor Class | Example Descriptor | Information Encoded | Potential Impact on Activity |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity / Hydrophobicity | Affects membrane permeability and binding to hydrophobic pockets. Generally, activity increases with lipophilicity up to a certain point. nih.gov |
| Physicochemical | pKa | Acidity / Degree of Ionization | Influences solubility and the ability to form ionic interactions with protein residues. nih.gov |
| Topological | Molecular Weight | Size of the molecule | Can be related to how well the molecule fits into a binding site. nih.gov |
| Geometrical | Molecular Surface Area | Overall size and shape | Correlates with the extent of possible intermolecular interactions. |
Research Applications and Detection of 2 Butyldodecanoic Acid in Non Prohibited Contexts
2-Butyldodecanoic Acid as a Chemical Marker in Research Contexts
In the realm of food science, the integrity and verification of processing methods are paramount. While not directly 2-butyldodecanoic acid, structurally related compounds serve as crucial markers for identifying irradiated foods, a key aspect of food authenticity.
Food irradiation is a process that uses ionizing radiation to improve safety and extend the shelf life of foods by reducing or eliminating microorganisms and insects. fda.gov This process causes chemical changes in the food, leading to the formation of new compounds known as radiolytic products. fda.gov Among the most significant and unique of these products are 2-alkylcyclobutanones (2-ACBs), which are not found in non-irradiated foods. nih.govnih.gov
These cyclic compounds are formed exclusively through the irradiation of triglycerides, the primary components of fat. mdpi.orgnih.gov The parent fatty acid determines the specific 2-ACB formed; for instance, palmitic acid (a C16 fatty acid) produces 2-dodecylcyclobutanone (B1216275) (2-DCB), and stearic acid (a C18 fatty acid) produces 2-tetradecylcyclobutanone (B124013) (2-TCB). researchgate.netnih.gov The formation of these compounds is a reliable indicator that the food has been subjected to irradiation. nih.gov Research has focused on 2-ACBs like 2-DCB as they are considered universal markers for irradiated, fat-containing foods. researchgate.net
The detection of these markers is robust enough that they can still be identified in foods even after cooking, making them a reliable method for verifying the irradiation history of raw ingredients. jst.go.jp The stability and specificity of 2-ACBs make them invaluable in research aimed at understanding the chemical effects of irradiation on foodstuffs.
Food authenticity verification ensures that a food product is what it claims to be, which includes verifying the processes it has undergone. The detection of 2-alkylcyclobutanones (2-ACBs) is a cornerstone of analytical methods designed to authenticate irradiated foods. researchgate.net The presence of these compounds confirms that a food product has been irradiated, which is critical for regulatory compliance and consumer information. An incident involving the mislabeling of ground beef as irradiated highlighted the need for reliable detection methods to ensure product authenticity. researchgate.net
Standardized analytical methods, such as the European Committee for Standardization (CEN) method EN1785, have been developed and validated for the detection of 2-ACBs. nih.govresearchgate.net These methods typically involve the extraction of the lipid fraction from the food, followed by purification and analysis using gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov The high specificity and sensitivity of these techniques allow for the unambiguous identification of 2-ACBs, confirming the food's irradiation status. nih.gov The reliability of these methods has been demonstrated to be 100% accurate in inter-laboratory tests on various foodstuffs like beef, pork, chicken, and salmon. nih.gov
Table 1: Analytical Method for Detecting Irradiation Markers in Food
| Step | Description | Technique(s) | Target Analytes |
| 1. Extraction | Isolation of the total lipid fraction from the food sample. | Accelerated Solvent Extraction (ASE), Soxhlet | Lipids containing 2-ACBs |
| 2. Purification | Separation of 2-ACBs from the bulk fat matrix. | Column Chromatography (e.g., Florisil) | 2-Alkylcyclobutanones |
| 3. Determination | Identification and quantification of the markers. | Gas Chromatography-Mass Spectrometry (GC-MS) | 2-Dodecylcyclobutanone (2-DCB), 2-Tetradecylcyclobutanone (2-TCB) |
Structure-Activity Relationship Studies of 2-Butyldodecanoic Acid Derivatives for Specific In Vitro Activities
While specific structure-activity relationship (SAR) studies on 2-butyldodecanoic acid are not widely published, research on related long-chain and branched-chain fatty acids provides a strong foundation for understanding the potential in vitro activities of its derivatives. SAR studies are crucial in medicinal and chemical biology for optimizing the biological activity of molecules by modifying their chemical structure.
Many insect pheromones, which are chemicals used for communication, are derived from fatty acids. nih.govfrontiersin.orgnih.gov These can be alcohols, aldehydes, or acetate (B1210297) esters formed through specific biosynthetic pathways. researchgate.netresearchgate.net Insect sex pheromones are classified into different types, with Type-III including methyl-branched compounds. nih.govfrontiersin.org This indicates that branching in the fatty acid chain is a structural feature recognized in nature for specific biological activity. Esters of branched-chain fatty acids could, therefore, be synthesized and tested as potential insect overcrowding factors or mating disruptors, with the chain length and branch position being key variables in SAR studies.
In the field of antimicrobial research, fatty acids are known to possess significant antibacterial properties. nih.gov Their mechanism often involves disrupting the bacterial cell membrane. The effectiveness of this disruption is highly dependent on the fatty acid's structure, particularly its chain length. Research has shown that increasing the chain length of fatty acids conjugated to antimicrobial peptides, up to 16 carbons, enhances their antimicrobial activity. researchgate.net Saturated fatty acids like palmitic acid (C16) have demonstrated antibacterial activity against various bacteria. nih.gov Furthermore, medium-chain fatty acids (C8 to C16) have been found to be effective in killing oral bacterial species like Streptococcus gordonii. nih.gov Derivatives of 2-butyldodecanoic acid (a C16 branched fatty acid) would be logical candidates for SAR studies to explore how the butyl branch at the alpha-position influences the compound's ability to interact with and disrupt bacterial membranes compared to its linear counterpart, palmitic acid.
Table 2: Influence of Fatty Acid Structure on In Vitro Biological Activity
| Compound Class | Biological Activity | Key Structural Features Influencing Activity | Potential Application for 2-Butyldodecanoic Acid Derivatives |
| Branched-Chain Fatty Acids | Insect Pheromones (Overcrowding Factors) | Methyl branching (Type-III Pheromones) | Synthesis of esters to mimic or disrupt insect communication. |
| Long-Chain Fatty Acids (up to C16) | Antimicrobial Activity | Chain length, degree of saturation | Development of novel antimicrobial agents with optimized membrane disruption capabilities. |
Investigation of 2-Butyldodecanoic Acid in Materials Science Research
In materials science, the physical properties of molecules, such as their shape and intermolecular forces, dictate their macroscopic functions. The branched structure of 2-butyldodecanoic acid and its esters suggests potential applications as performance-enhancing additives in lubricants and other industrial fluids.
The primary role of a lubricant is to reduce friction and wear between moving surfaces. Long-chain fatty acids and their derivatives are known to function as effective lubricity additives. researchgate.net They operate by forming a durable, low-resistance chemisorbed film on metal surfaces, which minimizes direct contact. osti.gov Branched-chain fatty acids are particularly valuable in this context. The branching disrupts the regular packing that occurs with linear chains, which can lower the melting point and alter the viscosity of the resulting material. youtube.com These properties are desirable for creating lubricants that can perform under a wide range of temperatures. Research on higher fatty acids (C17-C20) has shown that branched-chain acids form strong films on metal, imparting a high level of lubricity to fuels and oils. osti.gov Therefore, 2-butyldodecanoic acid is a relevant candidate for investigation as a viscosity or lubricity modifier in synthetic lubricants.
The synthesis of esters from 2-butyldodecanoic acid is a straightforward chemical transformation that can be used to tailor its physical properties for specific applications. mdpi.com Esterification, reacting the carboxylic acid with an alcohol, can produce a wide range of molecules with varying viscosities, pour points, and thermal stabilities. The synthesis of various esters of 2-butyldodecanoic acid would allow for a systematic study of how the structure of the alcohol component affects the final properties of the ester, enabling the design of novel viscosity modifiers or synthetic lubricant base oils.
Chemotaxonomic Significance of 2-Butyldodecanoic Acid in Natural Products Research
Chemotaxonomy is the classification of organisms based on their chemical constituents. In microbiology, the fatty acid composition of the cell membrane is a powerful tool for identifying and classifying different species. Branched-chain fatty acids (BCFAs) are particularly important in this field.
BCFAs are common and significant components of the membrane lipids in many bacteria, especially Gram-positive bacteria. frontiersin.org They play a crucial role in maintaining membrane fluidity, a function often served by unsaturated fatty acids in other organisms. youtube.comnih.gov The two most common types of BCFAs are the iso form (a methyl branch on the penultimate carbon) and the anteiso form (a methyl branch on the antepenultimate carbon). youtube.com The specific profile and relative abundance of different odd- and branched-chain fatty acids can serve as a distinctive chemical fingerprint for a particular bacterial group. frontiersin.org
The biosynthesis of BCFAs begins with branched-chain acyl-CoA primers, which are derived from branched-chain amino acids like isoleucine, valine, and leucine. frontiersin.orgnih.gov The presence of a butyl group at the C-2 position, as in 2-butyldodecanoic acid, represents a less common branching pattern than the typical iso and anteiso structures. The natural occurrence of such a fatty acid in an organism could, therefore, be a significant chemotaxonomic marker, suggesting a unique biosynthetic pathway or precursor availability. Investigating the presence of 2-butyldodecanoic acid in natural product extracts, particularly from bacteria, could lead to the identification of new microbial species or provide deeper insights into the metabolic diversity of known organisms.
Future Research Directions and Emerging Areas
Advancements in Sustainable Synthesis of Branched Fatty Acids
The industrial demand for branched-chain fatty acids, valued for their unique physical properties such as lower melting points and improved solubility, necessitates the development of sustainable and efficient synthetic methodologies. researchgate.net Future research will likely focus on moving beyond traditional chemical synthesis towards greener alternatives.
One promising avenue is the use of biocatalysts and metabolic engineering. mdpi.com Genetically engineered microorganisms could be designed to produce 2-butyldodecanoic acid from renewable feedstocks. This approach involves manipulating the fatty acid biosynthesis pathways in organisms like Escherichia coli or yeast to favor the production of branched-chain fatty acids. nih.govresearchgate.net Key research efforts will be directed at identifying and optimizing the enzymes responsible for the initiation and elongation of the butyl branch.
Another area of advancement lies in the use of novel catalytic processes. For instance, the isomerization of linear unsaturated fatty acids over solid acid catalysts, such as zeolites, presents a potential route to branched structures. researchgate.net Future work could explore the selective isomerization of dodecenoic acid in the presence of a C4 donor to yield 2-butyldodecanoic acid.
| Synthesis Strategy | Potential Advantages | Research Focus |
| Metabolic Engineering | Utilizes renewable feedstocks, milder reaction conditions, high specificity. | Gene identification and optimization, pathway engineering in microbial hosts. mdpi.comnih.govresearchgate.net |
| Biocatalysis | High selectivity, reduced byproducts, environmentally friendly. | Discovery and engineering of novel enzymes for branched-chain fatty acid synthesis. |
| Catalytic Isomerization | Potential for high yields, utilization of existing chemical infrastructure. | Development of selective catalysts, optimization of reaction conditions. researchgate.net |
Development of Novel Analytical Techniques for Trace Detection
The ability to detect and quantify 2-butyldodecanoic acid at trace levels in complex biological and environmental matrices is crucial for understanding its function and fate. Current methods for fatty acid analysis often rely on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). researchgate.netunl.edumdpi.com
Future advancements will likely focus on enhancing the sensitivity and selectivity of these techniques. The use of advanced multidimensional chromatography, such as comprehensive two-dimensional gas chromatography (GC×GC), can provide superior separation of complex fatty acid mixtures. newfoodmagazine.com Coupling these separation techniques with high-resolution mass spectrometry will enable the unambiguous identification and quantification of 2-butyldodecanoic acid and its metabolites.
Furthermore, the development of novel derivatization reagents that enhance ionization efficiency in mass spectrometry or confer fluorescence for HPLC detection could significantly lower detection limits. researchgate.net The application of analytical quality by design (QbD) principles can also aid in the development of robust and reliable analytical methods for the quantitative profiling of free fatty acids. mdpi.com
| Analytical Technique | Future Advancement | Benefit for 2-Butyldodecanoic Acid Analysis |
| Gas Chromatography (GC) | Comprehensive two-dimensional GC (GC×GC). newfoodmagazine.com | Improved resolution from complex biological matrices. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry. | Accurate mass measurements for confident identification. |
| Liquid Chromatography (LC) | Novel derivatization strategies. researchgate.net | Enhanced sensitivity for trace-level detection. |
| Method Development | Application of Quality by Design (QbD). mdpi.com | Robust and reliable quantitative profiling. |
Deeper Elucidation of Complex Biochemical Pathways Involving 2-Butyldodecanoic Acid
Understanding the biochemical pathways in which 2-butyldodecanoic acid participates is fundamental to unraveling its biological significance. As a branched-chain fatty acid, it is likely involved in lipid metabolism and may be synthesized from branched-chain amino acid catabolism precursors. nih.govnih.gov The biosynthesis of monomethyl-branched fatty acids is known to occur in adipose tissues through the promiscuous action of fatty acid synthase (FASN) utilizing acyl-CoA primers derived from branched-chain amino acid degradation. nih.govnih.gov
Future research should employ metabolomics and lipidomics approaches to trace the metabolic fate of isotopically labeled 2-butyldodecanoic acid in various cell and animal models. This will help to identify the enzymes responsible for its synthesis, degradation, and incorporation into more complex lipids. The potential role of 2-butyldodecanoic acid as a signaling molecule or a modulator of membrane fluidity also warrants investigation. mdpi.com
| Research Approach | Objective | Expected Outcome |
| Metabolomics/Lipidomics | Trace the metabolic fate of 2-butyldodecanoic acid. | Identification of anabolic and catabolic pathways. |
| Enzyme Assays | Characterize enzymes involved in its metabolism. | Understanding the regulation of its synthesis and degradation. nih.gov |
| Cell Biology Studies | Investigate its effects on cell membrane properties. | Elucidation of its role in membrane fluidity and function. mdpi.com |
Integration of Computational and Experimental Approaches in Chemical Biology
The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research on 2-butyldodecanoic acid. Computational approaches can be used to predict the physicochemical properties of 2-butyldodecanoic acid and its derivatives, model its interaction with proteins, and guide the design of experiments. nih.govresearchgate.netnih.govfrontiersin.org
Molecular dynamics simulations can provide insights into how 2-butyldodecanoic acid influences the structure and dynamics of lipid bilayers. nih.gov Quantum chemistry calculations can be employed to understand the reaction mechanisms of enzymes involved in its metabolism. Furthermore, computational strain design tools can be utilized to identify genetic targets for metabolic engineering to enhance its production in microorganisms. nih.govresearchgate.net
| Computational Method | Application to 2-Butyldodecanoic Acid Research | Experimental Validation |
| Molecular Dynamics | Simulating the behavior of 2-butyldodecanoic acid in lipid membranes. nih.gov | Biophysical measurements of membrane fluidity. |
| Quantum Chemistry | Investigating enzymatic reaction mechanisms. | Kinetic analysis of purified enzymes. |
| Metabolic Modeling | Predicting genetic modifications for enhanced production. nih.govresearchgate.net | Experimental validation in engineered microbial strains. |
Exploration of Novel Research Applications for 2-Butyldodecanoic Acid Derivatives
The unique structure of 2-butyldodecanoic acid makes it an attractive scaffold for the synthesis of novel derivatives with a wide range of potential applications. By modifying the carboxylic acid head group or introducing functional groups along the alkyl chain, a diverse library of compounds can be generated.
For instance, esterification of 2-butyldodecanoic acid with various alcohols could yield novel lubricants or plasticizers with improved performance characteristics. Amide derivatives could be explored for their potential as surfactants or antimicrobial agents. The synthesis of long-chain fatty acid derivatives has also been explored for potential therapeutic applications, such as in the context of Alzheimer's disease. researchgate.net
Future research will involve the systematic synthesis and screening of 2-butyldodecanoic acid derivatives for various biological and industrial applications. This will require a multidisciplinary approach, combining organic synthesis, material science, and pharmacology.
| Derivative Class | Potential Application | Research Direction |
| Esters | Lubricants, plasticizers, emollients. | Synthesis and characterization of physical properties. |
| Amides | Surfactants, antimicrobial agents. | Evaluation of surface activity and biological efficacy. |
| Functionalized Analogs | Probes for chemical biology, therapeutic agents. researchgate.net | Design and synthesis of targeted molecules. |
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-butyldodecanoic acid with high yield and selectivity?
- Methodological Answer: Apply orthogonal experimental design (e.g., varying temperature, catalyst loading, and solvent polarity) to systematically optimize synthesis parameters. Use response surface methodology (RSM) to identify interactions between variables and maximize yield. Document deviations rigorously, as outlined in studies on acid modification experiments . Include kinetic studies to resolve competing reaction pathways.
Q. How does 2-butyldodecanoic acid behave under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies using high-performance liquid chromatography (HPLC) to monitor degradation products. Assess pH-dependent solubility via titrimetry and spectrophotometry. Reference safety data sheets (SDS) for handling precautions during extreme condition testing . Statistical tools like ANOVA can identify significant degradation factors.
Advanced Research Questions
Q. What mechanisms underlie the biological interactions of 2-butyldodecanoic acid with lipid membranes or enzymatic systems?
- Methodological Answer: Employ molecular dynamics (MD) simulations to model lipid bilayer interactions, complemented by in vitro assays (e.g., fluorescence anisotropy or surface plasmon resonance). Use isotopic labeling (e.g., deuterated analogs) to track metabolic pathways, as demonstrated in amino acid research . Validate findings with comparative studies against structurally similar fatty acids.
Q. How can researchers resolve contradictory data on the environmental persistence of 2-butyldodecanoic acid?
- Methodological Answer: Conduct longitudinal environmental fate studies using isotope tracing (e.g., -labeled compounds) to differentiate biotic vs. abiotic degradation. Cross-reference analytical results with Arctic environmental monitoring frameworks for perfluoroalkyl substances, which highlight methodological pitfalls in contamination studies . Apply multivariate regression to isolate confounding variables (e.g., temperature, microbial activity).
Q. What advanced statistical approaches are suitable for analyzing clustered data in studies involving 2-butyldodecanoic acid?
- Methodological Answer: Use mixed-effects models to account for nested data structures (e.g., repeated measurements from the same batch). Implement bootstrap resampling to address non-normal distributions. Reference experimental design frameworks that emphasize hierarchical data analysis . Validate models using Akaike information criterion (AIC) or Bayesian methods.
Data Presentation and Reproducibility
Q. How should researchers present spectroscopic or chromatographic data to ensure reproducibility?
- Methodological Answer: Include raw data (e.g., NMR spectra with integration values, GC-MS chromatograms with retention indices) in supplementary materials. Follow IUPAC guidelines for spectral interpretation and reporting. Use open-source platforms (e.g., FigShare) for data archiving, aligning with standards for chemical reproducibility .
Q. What strategies mitigate bias in comparative studies of 2-butyldodecanoic acid derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
